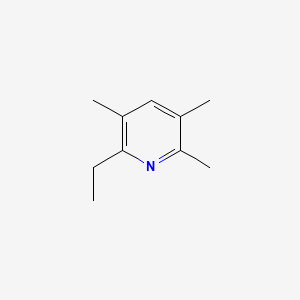

2-Ethyl-3,5,6-trimethylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Ethyl-3,5,6-trimethylpyridine, also known as this compound, is a useful research compound. Its molecular formula is C10H15N and its molecular weight is 149.237. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Intermediate in Drug Synthesis

2-Ethyl-3,5,6-trimethylpyridine serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in the production of proton pump inhibitors such as omeprazole and tenatoprazole, which are used to treat gastric ulcers and gastroesophageal reflux disease (GERD) . The synthesis typically involves a multi-step process where 2-ethyl-3,5-lutidine is reacted with various reagents to yield the desired pyridine derivatives.

Case Study: Omeprazole Production

Research indicates that the synthesis of omeprazole from this compound involves several catalytic steps that enhance yield and selectivity. For instance, a method utilizing cobalt-aluminum catalysts has been shown to produce high yields of the desired product while minimizing by-products .

Agrochemical Applications

Pesticide Formulation

The compound is also significant in the agrochemical sector, particularly in the formulation of pesticides. Its derivatives are studied for their efficacy against various pests and diseases affecting crops. The structural characteristics of this compound contribute to its bioactivity .

Data Table: Agrochemical Efficacy

| Compound | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Aphids | 85 | |

| 2-Ethyl-3-methylpyridine | Fungal pathogens | 78 | |

| 3-Methyl-2-ethylpyridine | Weeds | 90 |

Biochemical Research

Role in Biochemical Pathways

Recent studies have identified this compound as a compound that interacts with various biological systems. It has been observed to influence the activity of certain enzymes and receptors involved in metabolic pathways .

Case Study: Alarm Pheromone Mediator

In a study examining the role of odorant binding proteins in ants, this compound was found to mediate responses to alarm pheromones. This highlights its potential role in chemical communication among insects .

Synthesis Techniques

The preparation methods for this compound have evolved significantly. Various catalytic processes have been developed to enhance yield and minimize environmental impact.

Table: Synthesis Methods Overview

| Method Description | Yield (%) | Catalyst Used |

|---|---|---|

| Reaction with propionic aldehyde | 60 | Zn-Cr-Al |

| Gas-phase reaction with ammonia | 70 | Silica-alumina |

| Hydrogenation of dichloro derivatives | >99 | Pd/C |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-ethyl-3,5,6-trimethylpyridine, and how can purity be optimized?

- Methodology : Multi-step synthesis typically involves alkylation of pyridine precursors using ethyl and methyl halides under controlled pH (e.g., NaOH/KOH-mediated conditions). Purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate isomers. Reaction progress should be monitored by TLC or GC-MS .

- Key Data : Substituted pyridines often require inert atmospheres (N₂/Ar) to prevent oxidation. Yields improve with slow addition of alkylating agents at 0–5°C .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., δ 2.1–2.5 ppm for methyl groups; δ 8.0–8.5 ppm for pyridine protons).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 164.14 for C₁₁H₁₇N).

- X-ray Crystallography : Resolves steric effects from ethyl/methyl groups in solid-state structures .

Q. How do solvent polarity and pH affect the stability of this compound?

- Methodology : Stability assays in solvents (e.g., DMSO, ethanol) under varying pH (2–12) monitored via UV/vis or HPLC. Pyridine derivatives are prone to hydrolysis in strongly acidic/basic conditions. Storage recommendations: anhydrous environments at –20°C .

Q. What substitution reactions are feasible at the ethyl/methyl positions?

- Methodology : Halogenation (e.g., Cl/I substitution using PCl₅ or I₂/H₂O₂) or oxidation (KMnO₄/H₂SO₄) of methyl groups. Ethyl groups may undergo dealkylation under harsh conditions .

Q. What safety protocols are essential for handling this compound?

- Methodology : Use PPE (gloves, goggles), fume hoods, and spill kits. GHS classification: H226 (flammable), H302 (harmful if swallowed). Neutralize spills with vermiculite/sand .

Advanced Research Questions

Q. How does this compound act as a corrosion inhibitor, and what computational models validate its mechanism?

- Methodology : Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization in acidic media (e.g., 0.5 M H₂SO₄). Density functional theory (DFT) calculates adsorption energies; higher electron density at pyridine N enhances metal surface coordination .

- Key Data : Inhibition efficiency >90% at 200 ppm due to chelation with Fe²⁺/Fe³⁺ ions .

Q. Can this compound inhibit CYP1B1, and how do structural modifications alter activity?

- Methodology : Enzymatic assays (e.g., ethoxyresorufin-O-deethylase) to measure IC₅₀. Methyl/ethyl groups at C3/C5 enhance steric hindrance, reducing binding affinity compared to hydroxylated analogs. Docking studies (AutoDock Vina) identify hydrophobic interactions in the enzyme’s active site .

Q. What is the compound’s interaction with DNA under acidic conditions?

- Methodology : Circular dichroism (CD) and UV melting curves show stabilization of duplex DNA at pH 4–5. Pyridine’s lone-pair electrons interact with phosphate backbone, counteracting protonation effects .

Q. How does reactivity compare to halogenated analogs (e.g., 2-chloro-3-iodo derivatives)?

- Methodology : Comparative kinetic studies in nucleophilic substitution (e.g., with NaN₃). Methyl/ethyl groups reduce electrophilicity at the pyridine ring, slowing reactions vs. halogenated counterparts .

Q. What DFT parameters predict its adsorption on metal surfaces?

- Methodology : B3LYP/6-311++G(d,p) basis set calculates frontier molecular orbitals (HOMO/LUMO). High HOMO energy (–5.2 eV) correlates with strong electron donation to metals .

Q. How do steric effects influence its catalytic applications in cross-coupling reactions?

- Methodology : Suzuki-Miyaura coupling with aryl halides. Bulky substituents reduce Pd catalyst coordination, lowering yields. Optimize with Buchwald-Hartwig ligands .

Q. What analytical methods resolve degradation products during long-term storage?

Propiedades

Número CAS |

110802-65-8 |

|---|---|

Fórmula molecular |

C10H15N |

Peso molecular |

149.237 |

Nombre IUPAC |

2-ethyl-3,5,6-trimethylpyridine |

InChI |

InChI=1S/C10H15N/c1-5-10-8(3)6-7(2)9(4)11-10/h6H,5H2,1-4H3 |

Clave InChI |

UVFMMRMXJHCISQ-UHFFFAOYSA-N |

SMILES |

CCC1=C(C=C(C(=N1)C)C)C |

Sinónimos |

Pyridine, 2-ethyl-3,5,6-trimethyl- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.